Ethyl 3-cyano-2-phenylpropanoate

Organic Synthesis Process Chemistry Building Block Procurement

Ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2) is an aromatic α-substituted phenylpropanoate ester characterized by a phenyl ring at the α-carbon, a cyano group on the β-carbon, and an ethyl ester moiety. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the preparation of pharmaceutical intermediates and agrochemicals.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 6840-18-2
Cat. No. B1356743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-2-phenylpropanoate
CAS6840-18-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC#N)C1=CC=CC=C1
InChIInChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
InChIKeyWXZDAIPLXIWVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2) Procurement: Structural Class and Baseline Characteristics


Ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2) is an aromatic α-substituted phenylpropanoate ester characterized by a phenyl ring at the α-carbon, a cyano group on the β-carbon, and an ethyl ester moiety. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the preparation of pharmaceutical intermediates and agrochemicals . The molecule features two reactive functional groups—the ester and the nitrile—which enable its use in a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines or alcohols, and nucleophilic additions . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol, and it is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% .

Ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2): Why Simple In-Class Substitution Is Scientifically Inadvisable


While the core 3-cyano-2-phenylpropanoate scaffold is shared among several commercial analogs, substituting the ethyl ester for its methyl ester counterpart or the free carboxylic acid introduces quantifiable differences in physical properties, synthetic efficiency, and downstream reactivity that preclude simple interchange. The ethyl ester exhibits a markedly different boiling point and LogP value compared to the methyl ester, directly impacting purification strategies and solvent partitioning in multi-step syntheses [1]. Furthermore, the ethyl ester can be prepared in substantially higher yields (86.4%) than the methyl ester (58%) via established Knoevenagel condensation routes, offering a clear procurement advantage for scale-up operations . The free acid, while synthetically accessible, introduces a reactive carboxylic acid moiety that necessitates additional protection/deprotection steps and alters the compound's solubility profile, complicating its use as a direct building block in many reported pharmaceutical syntheses . These quantifiable differences underscore that in-class substitution is not merely a matter of functional group interchange but carries tangible consequences for synthetic workflow efficiency and product outcome.

Ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2): Verifiable Differentiation Data vs. Key Comparators


Synthetic Efficiency: 86.4% Yield in Knoevenagel Condensation vs. 58% for Methyl Ester Analog

The ethyl ester exhibits significantly higher isolated yield (86.4%) compared to the methyl ester analog (58%) when prepared via standard Knoevenagel condensation routes. This yield advantage is quantifiable and directly impacts procurement efficiency and cost-effectiveness for large-scale synthesis .

Organic Synthesis Process Chemistry Building Block Procurement

Physical Property Differentiation: Boiling Point and LogP vs. Methyl Ester and Free Acid

The ethyl ester possesses a boiling point of 345.8°C at 760 mmHg, which is substantially higher than the methyl ester's vacuum distillation range (125-145°C at ~1 mmHg) and lower than the free acid's predicted boiling point (365.4±30.0°C). The LogP value of 2.25 indicates moderate lipophilicity, enabling effective liquid-liquid extraction and normal-phase chromatographic purification [1].

Purification Chromatography Physical Chemistry

Validated Purity Specification: 95% Minimum with Batch-Specific QC Documentation

Ethyl 3-cyano-2-phenylpropanoate is commercially available with a standard minimum purity specification of 95%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This analytical rigor ensures reproducibility in multi-step syntheses, particularly when used as a key intermediate in pharmaceutical development .

Quality Control Analytical Chemistry Procurement

Specific Pharmaceutical Application: Intermediate for Dopamine Transporter Inhibitors

Ethyl 3-cyano-2-phenylpropanoate is specifically documented as an intermediate in the synthesis of ethyl 3-(tert-butylamino)-2-phenylpropanoate, a potential dopamine transporter inhibitor structurally related to the antidepressant bupropion . This distinct application pathway is not commonly reported for the methyl ester or free acid analogs in the open literature.

Medicinal Chemistry CNS Drug Discovery Intermediate Sourcing

Analytical Characterization: Validated Spectral Data for Identity Confirmation

Comprehensive spectral data, including 1H NMR, 13C NMR, FTIR, and GC-MS, are available for this compound, enabling unambiguous identity verification [1]. The canonical SMILES string (CCOC(=O)C(CC#N)C1=CC=CC=C1) and InChIKey are established, facilitating computational property prediction and database registration .

Analytical Chemistry Quality Assurance Structure Verification

Ethyl 3-cyano-2-phenylpropanoate (CAS 6840-18-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Large-Scale Synthesis of Pharmaceutical Intermediates Requiring High Process Efficiency

Given its 86.4% synthetic yield in Knoevenagel condensations, this ethyl ester is optimally procured for multi-kilogram or pilot-scale syntheses where maximizing product output per unit of starting material is critical for cost control . The yield advantage over the methyl ester analog (58%) directly reduces raw material expenses and waste generation, aligning with green chemistry principles and economic scale-up requirements.

Medicinal Chemistry Campaigns Targeting CNS-Active Dopamine Transporter Inhibitors

This compound is explicitly documented as an intermediate en route to bupropion-like dopamine transporter inhibitors . Research groups developing novel CNS therapeutics can leverage this established synthetic precedent to accelerate hit-to-lead optimization, reducing the time required to access key pharmacophore scaffolds.

Purification-Intensive Workflows Requiring Straightforward Liquid-Liquid Extraction or Distillation

The compound's moderate LogP (2.25) and atmospheric boiling point (345.8°C) enable efficient purification via standard laboratory techniques without specialized high-vacuum equipment . This is particularly advantageous for academic labs or CROs with limited access to advanced purification instrumentation, streamlining downstream processing of complex reaction mixtures.

QC-Critical Environments Requiring Batch-Specific Analytical Documentation

For GLP/GMP facilities or regulated research environments, the availability of batch-specific NMR, HPLC, and GC certificates of analysis for this 95% purity material reduces the need for in-house analytical method development and verification . This accelerates material release and ensures traceability in regulated workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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